molecular formula C11H18ClNO B1449426 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride CAS No. 2204052-21-9

1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride

Cat. No. B1449426
M. Wt: 215.72 g/mol
InChI Key: KGHAANXFWJNYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amine derivative with an ethoxy and a methyl group on the phenyl ring. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .


Molecular Structure Analysis

The compound likely has a benzene ring (due to the “phenyl” in its name) with an ethoxy (C2H5O-) and a methyl (CH3-) group attached to it. Attached to the benzene ring is also an ethylamine (C2H5NH2) group .


Chemical Reactions Analysis

As an amine, this compound might participate in reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, ethers generally have quite low boiling points for a given molar mass .

Scientific Research Applications

Synthesis and Potential Antidepressant Activity

A study by Yardley et al. (1990) explored the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds similar to 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride. These compounds were tested for their ability to inhibit neurotransmitter uptake and exhibited potential antidepressant activity.

Pharmacological Properties and SAR Analysis

Nakazato et al. (1999) presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives designed from related compounds, focusing on their potent and selective sigma(1) affinity Nakazato et al., 1999.

Analgesic Activity

Takahashi et al. (1983) synthesized optically pure 1-aryl-2-phenylethylamines, including structures similar to 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride, and evaluated their analgesic activity. Some of these compounds showed inhibition of writhing in mice, indicating potential analgesic properties Takahashi et al., 1983.

Biocatalytic Resolution Process

Gill et al. (2007) developed a biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, which is structurally related to 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride. This process involved enantioselective lipase-mediated acylation, demonstrating the application of biocatalysis in synthesizing chiral amines Gill et al., 2007.

Antibacterial and Modulatory Activity

Figueredo et al. (2020) investigated the pharmacological properties of compounds structurally similar to 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride. Their study focused on in vitro antibacterial and modulatory activities, highlighting the potential application of such compounds in addressing bacterial resistance Figueredo et al., 2020.

Dopamine Agonist Properties

Cardellini et al. (1994) synthesized derivatives of 2-(5-methoxythiophen-3-yl)ethylamine and evaluated their affinities for dopamine receptors. This research is relevant as it explores the dopaminergic activity of compounds structurally related to 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride Cardellini et al., 1994.

properties

IUPAC Name

1-(2-ethoxy-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-11-8(2)6-5-7-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHAANXFWJNYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride
Reactant of Route 5
1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.